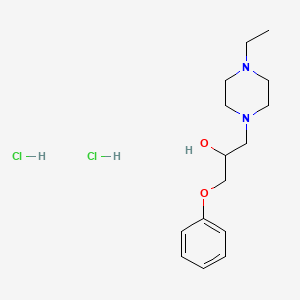
N-cyclohexyl-N'-(2-thienylsulfonyl)benzenecarboximidamide
Vue d'ensemble
Description
N-cyclohexyl-N'-(2-thienylsulfonyl)benzenecarboximidamide, commonly known as CTB, is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to the class of imidazoline compounds, which have been found to exhibit a wide range of biological activities. CTB has been shown to have a number of interesting properties, including its ability to modulate the activity of certain receptors in the brain. In
Mécanisme D'action
The mechanism of action of CTB is not fully understood, but it is believed to involve the modulation of imidazoline receptors in the brain. CTB has been shown to selectively bind to these receptors, which can lead to a range of effects depending on the specific receptor subtype involved. For example, CTB has been shown to inhibit the activity of the alpha-2A adrenergic receptor, which is involved in the regulation of blood pressure and insulin secretion.
Biochemical and Physiological Effects:
CTB has been shown to have a range of biochemical and physiological effects, many of which are mediated by its interaction with imidazoline receptors. For example, CTB has been shown to reduce blood pressure in animal models, which is consistent with its activity as an alpha-2A adrenergic receptor antagonist. CTB has also been shown to reduce insulin secretion, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTB for lab experiments is its selectivity for imidazoline receptors. This makes it a useful tool for studying the activity of these receptors in isolation, without the confounding effects of other receptor subtypes. However, one limitation of CTB is its relatively low potency compared to other imidazoline receptor ligands. This can make it difficult to achieve the desired level of receptor occupancy in some experiments.
Orientations Futures
There are several future directions for research on CTB. One area of interest is the development of more potent and selective imidazoline receptor ligands based on the structure of CTB. Another area of interest is the use of CTB as a tool for studying the role of imidazoline receptors in various physiological processes, such as pain modulation and insulin secretion. Finally, there is potential for the development of CTB-based therapeutics for the treatment of conditions such as hypertension and diabetes.
Applications De Recherche Scientifique
CTB has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of CTB as a tool to study the activity of imidazoline receptors in the brain. Imidazoline receptors are a class of receptors that are involved in a wide range of physiological processes, including blood pressure regulation, insulin secretion, and pain modulation. CTB has been shown to selectively bind to these receptors, making it a useful tool for studying their activity.
Propriétés
IUPAC Name |
N'-cyclohexyl-N-thiophen-2-ylsulfonylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-23(21,16-12-7-13-22-16)19-17(14-8-3-1-4-9-14)18-15-10-5-2-6-11-15/h1,3-4,7-9,12-13,15H,2,5-6,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUPKSUONBRBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(2-thienylsulfonyl)benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-(4-fluorophenyl)-4-oxo-1-butanone](/img/structure/B4082610.png)

![1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4082645.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide](/img/structure/B4082649.png)
![6-amino-4-(3-nitrophenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082656.png)
![(3,4-dimethoxybenzyl)[3-(4-isopropoxyphenyl)-3-phenylpropyl]amine](/img/structure/B4082659.png)
![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4082666.png)

![5-bromo-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4082675.png)
![benzyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4082682.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4082706.png)
![3-bromo-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4082713.png)
![2-{[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4082714.png)